C18H20N2O8S2
Description
Historical Context of Thiazolidinone Chemistry and Related Chemical Architectures
Thiazolidinones are a class of heterocyclic compounds featuring a five-membered ring containing a sulfur atom, a nitrogen atom, and a carbonyl group. The study of thiazolidinones dates back over a century, with the 4-thiazolidinone (B1220212) core being a particular focus of medicinal chemistry since the 1960s. semanticscholar.orgump.edu.pl The parent structure, thiazolidine, is a saturated analog of thiazole (B1198619) and is a key component in naturally occurring and synthetic compounds of immense biological importance, most famously in the structure of penicillin. researchgate.net
The versatility of the thiazolidinone scaffold allows for substitutions at the 2, 3, and 5 positions, which has led to the synthesis of a vast library of derivatives. growingscience.com These modifications can significantly alter the compound's physicochemical properties and biological activities. researchgate.net Early research focused on fundamental synthesis routes, often involving the three-component condensation of an amine, a carbonyl compound, and an α-mercaptoalkanoic acid. semanticscholar.org Over the decades, these methods have been refined, and the resulting derivatives have been found to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. growingscience.comnih.gov This has established the 4-thiazolidinone nucleus as a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are able to provide ligands for more than one type of biological receptor or enzyme. ump.edu.plnih.gov
Significance of C18H20N2O8S2 as a Specific Thiazolidinone Derivative and its Occurrence as an Impurity
The compound this compound is a structurally unique and complex derivative within the thiazolidinone family. Its significance lies in its distinct architecture, which features two 4-thiazolidinone rings bridged by an ethane (B1197151) group at their respective nitrogen atoms (N-3 position). ump.edu.plontosight.ai This "bis-thiazolidinone" structure is a departure from the more commonly studied single-ring derivatives.
Further distinguishing features include a 5-methyl-2-furanyl group attached to the C-2 position of each thiazolidinone ring and the oxidation of both sulfur atoms and two carbonyl groups, resulting in a tetroxide form. ump.edu.plontosight.ai The stereochemical notation (R,R)-(+-)- indicates it is a racemic mixture of enantiomers with specific, though relative, stereochemistry at its chiral centers. ontosight.ai
While some thiazolidinone derivatives are known to occur as impurities in the synthesis of pharmaceutical drugs, such as certain impurities related to the antidiabetic agent Pioglitazone, there is no available research to indicate that this compound occurs as a known impurity in any commercial process. Its existence appears to be that of a distinct chemical entity, likely synthesized for chemical screening libraries or specialized research. The combination of the biologically recognized thiazolidinone and furan (B31954) rings within a novel bis-structure makes it a compound of interest for foundational chemical and biological studies.
Current Research Landscape and Key Academic Challenges for this compound Investigations
The current research landscape for thiazolidinones is vibrant, with continuous exploration into new derivatives for various therapeutic areas, including cancer, inflammation, and infectious diseases. nih.govmdpi.com However, there is no specific published research focused on this compound (CAS 131420-47-8). Therefore, the challenges associated with its investigation must be inferred from the study of similarly complex and bis-thiazolidinone structures.
Key Academic Challenges:
Synthetic Complexity: The synthesis of a molecule like this compound presents a significant challenge. The creation of the bis-structure requires controlled conditions to link the two heterocyclic rings. connectjournals.com Furthermore, achieving the specific stereochemistry indicated by (R,R)-(+-) would necessitate advanced stereoselective synthetic methods. The multi-step process would likely involve the synthesis of the initial bis-Schiff base, followed by a cyclization with a mercaptoacetic acid equivalent, and subsequent oxidation to form the tetroxide. connectjournals.com
Characterization: Full structural elucidation and characterization would require a comprehensive application of spectroscopic techniques, including advanced 2D NMR, mass spectrometry, and potentially X-ray crystallography to confirm the stereochemistry. ontosight.ai
Lack of Precedent: With no existing body of research, initial investigations would be entirely exploratory. Determining its fundamental physicochemical properties, stability, and solubility would be the first hurdle before any biological screening could be undertaken. nih.gov
Potential for Non-Specific Activity: A concern in modern drug discovery with certain classes of compounds is the phenomenon of Pan-Assay Interference Compounds (PAINS). Some 5-substituted-4-thiazolidinones have been identified as potential "frequent hitters" due to their ability to act as Michael acceptors, leading to non-specific interactions in high-throughput screening assays. ump.edu.plump.edu.pl While this compound does not fit this exact structural alert, its complexity and multiple functional groups would require careful validation of any observed biological activity.
Scope and Research Objectives for Comprehensive this compound Studies
Given the absence of existing data, the scope of future research on this compound would be foundational. The primary objective would be to build a comprehensive chemical and biological profile of the molecule.
Proposed Research Objectives:
Development of a Robust Synthetic Route: The first objective would be to design and optimize a reliable, high-yield synthetic pathway to produce this compound in sufficient quantity and purity for further study. This would involve exploring various condensation and cyclization strategies. connectjournals.comchemmethod.com
Complete Physicochemical and Structural Characterization: A thorough analysis using techniques like NMR, IR, High-Resolution Mass Spectrometry, and elemental analysis is necessary to unequivocally confirm the structure. ontosight.ai Investigating properties such as solubility, stability under various pH and temperature conditions, and lipophilicity would also be critical.
Initial Biological Screening: A broad-based biological screening program would be essential to identify any potential therapeutic value. Based on the known activities of the thiazolidinone scaffold, this screening could include assays for:
Anticancer activity against various cell lines. mdpi.com
Antimicrobial and antifungal activity. nih.gov
Anti-inflammatory properties, possibly through inhibition of enzymes like cyclooxygenases (COX). mdpi.com
Computational and In Silico Studies: Molecular modeling and docking studies could be employed to predict potential biological targets. This in silico work could help prioritize and guide the experimental biological screening process, saving time and resources.
A summary of the key properties and identifiers for this compound is provided in the table below.
| Property | Value |
| Molecular Formula | This compound |
| IUPAC Name | 4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(5-methyl-2-furanyl)-, 1,1,1',1'-tetroxide, (R,R)-(+-)- |
| CAS Number | 131420-47-8 |
| Molecular Weight | 456.5 g/mol |
| Core Structure | Bis-4-Thiazolidinone |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[3-[4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)-2-hydroxypropoxy]phenoxy]-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O8S2/c21-11(5-19-15(23)9-29-17(19)25)7-27-13-1-2-14(4-3-13)28-8-12(22)6-20-16(24)10-30-18(20)26/h1-4,11-12,21-22H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQMLQSAXCUZLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(COC2=CC=C(C=C2)OCC(CN3C(=O)CSC3=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Synthesis of C18h20n2o8s2
Classical Synthetic Pathways to the C18H20N2O8S2 Thiazolidinone Core Structure
The synthesis of the 4-thiazolidinone (B1220212) core, central to the structure of this compound, is a well-established area of heterocyclic chemistry. growingscience.com Classical methods typically involve the condensation of three key components: an amine, a carbonyl compound (like an aldehyde or ketone), and a mercaptocarboxylic acid. researchgate.net
A prominent classical route is the Hantzsch thiazole (B1198619) synthesis, which can be adapted for thiazolidinones. However, the most common and direct approach for 4-thiazolidinones is the multicomponent reaction involving the aforementioned building blocks. The reaction of an amine with a carbonyl compound forms a Schiff base (imine) intermediate. This is followed by a cyclocondensation reaction with a mercaptocarboxylic acid, such as thioglycolic acid, to form the five-membered thiazolidinone ring. The substituents at the N-3 and C-2 positions of the ring are determined by the choice of the initial amine and carbonyl compound, respectively. growingscience.com
For a complex molecule like this compound, which features a bis-thiazolidinone structure, the synthesis would likely involve a diamine, such as ethylenediamine, reacting with appropriate aldehydes and mercaptoacids to construct the dual-ring system. nih.gov The subsequent oxidation of the sulfur atoms to sulfones would be a necessary step to achieve the final 1,1,1',1'-tetroxide structure. nih.gov
Table 1: Key Reactions in Classical Thiazolidinone Synthesis
| Reaction Type | Reactants | Product Feature |
| Imine Formation | Amine + Aldehyde/Ketone | Forms the C=N bond for cyclization |
| Cyclocondensation | Imine + Mercaptocarboxylic Acid | Forms the thiazolidinone ring |
| Oxidation | Thiazolidinone | Converts sulfide (B99878) to sulfone (SO2) |
Innovations in Stereoselective Synthesis of this compound Enantiomers and Diastereomers
Achieving stereochemical control is a significant challenge in the synthesis of complex molecules like this compound, which has multiple chiral centers. Innovations in stereoselective synthesis are crucial for isolating specific, biologically active enantiomers or diastereomers.
Modern strategies employ chiral auxiliaries, catalysts, or substrates to direct the formation of a desired stereoisomer. For instance, a Lewis acid-catalyzed Diels-Alder reaction can be used to set specific stereochemistry in a ring system, which can then be elaborated into the target molecule. iastate.edu The use of chiral phosphonates in Horner-Wadsworth-Emmons reactions allows for the stereoselective formation of specific E/Z isomers of alkenes, which can be precursors to chiral centers upon further reaction. organic-chemistry.org
Furthermore, biocatalysis, using enzymes like monooxygenases or lactonases, offers a powerful method for achieving high enantioselectivity. ucl.ac.uk These enzymatic reactions can selectively produce one enantiomer over another, often with exceptional purity (up to 99% enantiomeric excess), which is difficult to achieve through traditional chemical methods. ucl.ac.uk For the synthesis of this compound, a chiral diamine or a chiral aldehyde could be used in the initial condensation steps to establish the desired stereochemistry, which is then carried through the synthetic sequence.
Green Chemistry Approaches in this compound Production and Purification
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. news-medical.net These principles focus on waste prevention, maximizing atom economy, using safer solvents, improving energy efficiency, and employing renewable feedstocks and catalysts. news-medical.netencyclopedia.pub
For the production of this compound, green approaches could include:
Safer Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) with greener alternatives such as water, supercritical CO2, or bio-based solvents. jocpr.com
Catalysis: Using selective catalytic reagents instead of stoichiometric ones to minimize waste. acs.org This includes the use of biocatalysts or metal catalysts that can be used in small amounts and recycled.
Energy Efficiency: Employing methods like microwave-assisted or ultrasound-mediated synthesis to accelerate reaction times and reduce energy consumption compared to conventional heating. encyclopedia.pub
Process Optimization: Developing synthetic routes with fewer steps, which reduces the use of derivatizing agents and protecting groups, thereby minimizing waste. acs.org This can be measured by metrics like Process Mass Intensity (PMI), which calculates the ratio of all materials used to the final product weight. acs.org
Purification can also be made greener by using techniques that minimize solvent use, such as supercritical fluid chromatography or developing processes that yield cleaner reactions requiring less intensive purification. encyclopedia.pubjocpr.com
Chemo-Enzymatic Synthesis of this compound and its Precursors
Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to create efficient and selective routes to complex molecules. beilstein-journals.org This approach is particularly valuable for creating chiral compounds with high purity. ucl.ac.ukrsc.org
For a molecule like this compound, a chemo-enzymatic strategy could involve several stages:
Enzymatic Resolution: An enzyme, such as a lipase (B570770) or lactonase, could be used to resolve a racemic mixture of a key precursor, providing a single enantiomer for subsequent steps. ucl.ac.ukfrontiersin.org
Selective Functionalization: Enzymes can perform highly regio- and stereoselective reactions, such as hydroxylations or oxidations, on complex scaffolds. frontiersin.org For example, a lipase could catalyze an epoxidation, followed by hydrolysis to form a diol with specific stereochemistry. nih.gov
One-Pot Cascades: Multiple enzymatic and chemical steps can be combined in a one-pot process, improving efficiency and reducing waste. mdpi.com This could involve an enzyme-catalyzed cyclization to form the core ring structure, followed by a chemical modification step.
This integrated approach leverages the high selectivity of enzymes to avoid cumbersome protection-deprotection steps often required in purely chemical syntheses. acs.orgrsc.org
Table 2: Potential Chemo-Enzymatic Steps for this compound Synthesis
| Step | Transformation | Enzyme Class | Advantage |
| 1 | Kinetic resolution of a precursor alcohol/amine | Lipase / Acylase | Provides enantiomerically pure starting material |
| 2 | Asymmetric oxidation of sulfide to sulfoxide | Monooxygenase | Controls chirality at the sulfur atom |
| 3 | Regioselective cyclization | Cyclase / Hydrolase | Forms the thiazolidinone ring with high selectivity |
Total Synthesis Strategies for this compound Analogs and Structurally Related Thiazolidinones
Total synthesis is the complete chemical synthesis of a complex molecule from simple, commercially available precursors. It allows for the production of natural products that are difficult to isolate and enables the creation of structural analogs for research. wikipedia.orghealthresearchbc.ca The synthesis of analogs of this compound and related thiazolidinones is driven by the need to explore structure-activity relationships. ump.edu.pl
Strategies for synthesizing analogs often focus on modularity, allowing different fragments of the molecule to be varied easily. researchgate.net Key synthetic vectors for modifying the 4-thiazolidinone scaffold include:
Varying the N-3 substituent: Introducing different groups at the nitrogen atom of the thiazolidinone ring. semanticscholar.org
Modifying the C-2 substituent: Altering the group attached to the second position of the ring. growingscience.com
Changing the C-5 substituent: Creating derivatives by modifying the fifth position, which is often crucial for biological activity. semanticscholar.org
For this compound analogs, this could involve using different diamines to change the linker between the two thiazolidinone rings or using different aldehydes to alter the substituents at the C-2 positions. Fused heterocyclic systems, such as thiopyrano[2,3-d]thiazoles, can also be synthesized from thiazolidinone precursors to create structurally rigid analogs. ump.edu.pl
By-Product Formation and Impurity Profiling During this compound Synthesis
Impurity profiling is a critical aspect of chemical synthesis, particularly for pharmaceutically relevant compounds. Understanding the formation of by-products and impurities is essential for process optimization and ensuring the purity of the final compound. The synthesis of this compound, identified as Cephalothin (B1668815) Impurity K, highlights its own nature as an impurity in the production of the antibiotic Cephalothin. qcchemical.comqcchemical.com
During the multi-step synthesis of thiazolidinones, several types of impurities can arise:
Unreacted Starting Materials: Incomplete reactions can leave residual reactants in the product mixture.
Intermediates: Stable intermediates, such as the Schiff base in a condensation reaction, may persist if the subsequent cyclization step is not complete.
Side-Reaction Products: Competing reaction pathways can lead to the formation of structural isomers or other unintended molecules. For example, in reactions involving 2-alkynylbenzamides, Hofmann-type rearrangements can compete with cyclization pathways, leading to different heterocyclic products. orgsyn.org
Over-oxidation Products: In the oxidation of the sulfur atoms to form the sulfone, partially oxidized species like sulfoxides may form as impurities.
Degradation Products: The final compound or intermediates may degrade under the reaction or purification conditions.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for identifying and quantifying these impurities, guiding the refinement of the synthetic and purification processes. qcchemical.comqccstandards.com
Structural Elucidation and Conformational Analysis of C18h20n2o8s2
Advanced Spectroscopic Characterization of C18H20N2O8S2
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of Cephalothin (B1668815).
High-Resolution Nuclear Magnetic Resonance (NMR)
¹H NMR spectroscopy is a primary tool for elucidating the structure of cephalosporins. nih.gov High-resolution NMR provides precise chemical shifts and coupling constants, which are invaluable for assigning specific protons within the molecule. nih.govmdpi.com Studies have utilized ¹H NMR to analyze Cephalothin and its degradation products, noting the influence of solvent and ionization state on the spectral parameters. nih.gov For instance, ²H-NMR has been employed to study the mobility of water, which in turn affects the decomposition rate of Cephalothin in solid-state formulations. researcher.lifejst.go.jp The spin-lattice relaxation time, as measured by ²H-NMR, correlates with water content and mobility, providing insights into the compound's stability. researcher.lifejst.go.jp
Multi-stage Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and determining the fragmentation patterns of Cephalothin. The molecular weight of Cephalothin is 396.4 g/mol . nih.gov Techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) have been used to validate quantitative data obtained from other spectroscopic methods, such as IR and Raman spectroscopy. nih.gov The mass spectrum of a related ligand shows how fragmentation patterns can identify stable fragments of the molecule. tandfonline.com
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the Cephalothin molecule. researchgate.nettandfonline.com The technique is sensitive to the vibrations of specific chemical bonds. Key spectral regions for related β-lactam antibiotics include the N-H and O-H stretching vibrations (3500-3200 cm⁻¹) and C-H stretching vibrations (3100-2850 cm⁻¹). core.ac.uk FTIR has been successfully used to confirm the presence of characteristic functional groups in formulations containing Cephalothin. researchgate.net It is also a powerful tool for analyzing complex mixtures and has been applied to study Cephalothin in various matrices. austinpublishinggroup.comnih.govptbioch.edu.pl
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for studying solid-state forms. rsc.orgresearchgate.net It is a non-destructive technique that can identify molecular "fingerprints". rsc.org Studies have recorded high-resolution Raman spectra for Cephalothin sodium salt, identifying its characteristic peaks. rsc.org Quantitative analysis of Cephalothin in solid mixtures has been performed using characteristic Raman bands around 721 cm⁻¹. nih.gov
Circular Dichroism (CD)
Circular dichroism is a powerful technique for studying chiral molecules like Cephalothin. unimi.it It measures the differential absorption of left- and right-circularly polarized light. The CD spectrum of Cephalothin is distinct from that of penicillins. acs.org It typically shows two maxima: a positive band around 260 nm and a negative band around 230 nm. acs.org This spectral signature allows for easy discrimination between the two classes of antibiotics. acs.orgresearchgate.net CD spectroscopy is sensitive to both the chemical structure and the conformation of the molecule, making it a valuable tool for identifying different cephalosporins and assigning their absolute configuration. unimi.itnih.gov
Table 1: Summary of Spectroscopic Data for Cephalothin
| Technique | Observed Features/Data | Reference |
|---|---|---|
| ¹H NMR | Used to identify the compound and its degradation products; sensitive to solvent and ionization state. | nih.gov |
| ²H NMR | Spin-lattice relaxation time correlates with water mobility and decomposition rate. | researcher.lifejst.go.jp |
| Mass Spec. | Molecular Weight: 396.4 g/mol. | nih.gov |
| FTIR | Confirms presence of functional groups. | researchgate.net |
| Raman | Characteristic peaks identified; used for quantitative analysis in solid mixtures. | nih.govrsc.org |
| CD | Shows a positive band (~260 nm) and a negative band (~230 nm), distinct from penicillins. | acs.org |
X-ray Crystallography and Solid-State Structural Investigations of this compound and its Polymorphs
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its solid state. wordpress.com The technique has been used to characterize various crystalline forms (polymorphs) and solvated forms (pseudopolymorphs) of Cephalothin sodium. koreascience.kryakhak.org
Research has shown that Cephalothin sodium can exist in at least five polymorphic modifications and one pseudopolymorphic (monohydrate) form, which can be prepared by recrystallization from different solvents. koreascience.kr These different forms exhibit distinct X-ray powder diffraction (XRPD) patterns. koreascience.krresearchgate.net For example, a crystalline form of the related intermediate 7α-methoxy cephalothin shows characteristic absorption peaks at specific 2θ angles in its XRPD pattern. google.com The crystallinity of Cephalothin sodium samples correlates with their chemical stability, with amorphous forms being less stable than crystalline ones. nih.govresearchgate.net The physical properties, including solubility and dissolution rates, are dependent on the specific polymorphic form. koreascience.kryakhak.org
Table 2: Crystallographic Data for a 7α-methoxy Cephalothin Crystal
| Characteristic XRPD Peaks (2θ) | Reference |
|---|---|
| 7.34° ±0.20° | google.com |
| 12.71° ±0.20° | google.com |
| 14.25° ±0.20° | google.com |
| 14.68° ±0.20° | google.com |
| 16.52° ±0.20° | google.com |
| 17.99° ±0.20° | google.com |
| 19.98° ±0.20° | google.com |
| 22.69° ±0.20° | google.com |
Conformational Dynamics and Energy Landscape of this compound through Experimental and Computational Methods
The biological function of a molecule is often dictated by its three-dimensional shape and flexibility. Both experimental and computational methods are used to explore the conformational dynamics of Cephalothin.
Computational studies, such as conformational energy calculations, have been performed on cephalosporins to understand their structure-activity relationships. ias.ac.in These studies investigate the stable conformations of the dihydrothiazine ring, a core component of the cephalosporin (B10832234) structure. ias.ac.inacs.org For Cephalothin, theoretical studies have shown that the "C2-down" conformer of the dihydrothiazine ring is energetically preferred over the "C2-up" conformer by approximately 2 kcal/mol in solution. acs.org Molecular dynamics (MD) simulations have also been used to investigate the binding of Cephalothin to proteins, providing insights into the specific interactions that stabilize the complex. acs.orgnih.gov
Experimental techniques like Electron Nuclear Double Resonance (ENDOR) spectroscopy have been used on related spin-labeled cephalosporins to determine their conformation in solution. acs.org These studies have revealed that the conformation determined by ENDOR is very similar to the solid-state structure found via X-ray crystallography. acs.org Such analyses highlight how the molecule transitions from a strained to a more stable conformation upon processes like the hydrolysis of the β-lactam ring. acs.org
Solution-State Structure and Aggregation Behavior of this compound in Various Solvents
The behavior of Cephalothin in solution is critical for its formulation and activity. It is freely soluble in water but only slightly soluble in solvents like dehydrated alcohol. nps.org.au The pH of the solution can affect its stability, with precipitation possible in solutions with a pH below 5. nps.org.au
The state of aggregation of molecules in solution can also be a significant factor. Studies on other cephalosporins have shown that they can modulate the aggregation of proteins like lysozyme, suggesting complex interactions in solution. tandfonline.com For Cephalothin itself, it has been observed to inhibit ADP-induced aggregation in human platelet-rich plasma at millimolar concentrations. medchemexpress.com Furthermore, investigations into the removal of endotoxins from Cephalothin solutions have considered the aggregation state of the endotoxins, which can be manipulated by solution composition. asm.org
Mechanistic Investigations of C18h20n2o8s2 at the Molecular and Biochemical Level
Elucidation of Potential Molecular and Biochemical Targets or Interaction Partners for C18H20N2O8S2
The identification of molecular targets is a foundational step in characterizing the biological activity of a new chemical entity. researchgate.net For a compound like this compound, this process would involve a multi-pronged approach. Initially, computational methods, such as molecular docking and virtual screening, would be employed to predict potential binding partners based on the compound's three-dimensional structure. These in silico approaches compare the compound's structure against libraries of known biological targets, including proteins and nucleic acids, to identify potential interactions. nih.gov
Following computational predictions, experimental validation is crucial. High-throughput screening (HTS) assays would be conducted, testing the compound against a diverse panel of biological targets, such as receptors, enzymes, and ion channels. Techniques like affinity chromatography, where a derivative of the compound is immobilized to a solid support to "pull down" interacting proteins from cell lysates, can directly identify binding partners. Subsequent identification of these proteins is typically achieved through mass spectrometry. Furthermore, cell-based assays, including reporter gene assays and phenotypic screening, can reveal the biological pathways modulated by the compound, offering clues to its molecular targets. nih.gov The fundamental premise is that the chemical's structure inherently dictates its physical and chemical properties, which in turn govern its interactions within a biological system. wm.edu
Enzyme Interaction Kinetics and Thermodynamics of this compound (if any observed)
Should initial screenings identify an enzyme as a molecular target of this compound, a detailed kinetic analysis would be necessary to characterize the interaction. taylorfrancis.com The primary model for describing enzyme kinetics is the Michaelis-Menten equation, which relates the initial reaction velocity (v) to the substrate concentration [S]. libretexts.org This model allows for the determination of two key parameters: the maximum velocity (Vmax), representing the rate of reaction at saturating substrate concentrations, and the Michaelis constant (Km), which is the substrate concentration at which the reaction velocity is half of Vmax. nih.gov
To understand how this compound affects enzyme activity, inhibition studies would be performed. By measuring the enzyme's activity at various substrate and inhibitor concentrations, the mode of inhibition can be determined. The main types of reversible inhibition include:
Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not affect Vmax.
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and the apparent Km.
Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This affects both Vmax and Km. qmul.ac.uk
Thermodynamic parameters of binding, such as the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS), can be determined using techniques like isothermal titration calorimetry (ITC). These data provide a complete picture of the binding affinity and the driving forces behind the interaction.
| Kinetic Parameter | Description | Relevance to this compound Interaction |
| Vmax | The maximum rate of an enzyme-catalyzed reaction. nih.gov | Indicates the catalytic potential of the enzyme in the presence of the compound. |
| Km | The substrate concentration at which the reaction rate is half of Vmax. libretexts.org | Changes in Km can indicate whether the compound competes with the substrate for the active site. |
| Ki | The inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition. | A quantitative measure of the compound's potency as an enzyme inhibitor. |
Binding Interactions of this compound with Biomolecules and Cellular Components in in vitro Systems
The interaction of a small molecule with biomolecules is governed by a variety of non-covalent forces. frontiersin.org These interactions, which include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces, dictate the specificity and affinity of binding. longdom.orgksbm.or.kr For this compound, its binding to target biomolecules would be studied using a suite of biophysical techniques.
Structure-Biochemical Activity Relationships of this compound and its Synthesized Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. slideshare.net For this compound, this would involve synthesizing a library of analogues with modifications at various positions of the molecule.
Each synthesized derivative would be tested for its biochemical activity (e.g., enzyme inhibition, receptor binding). By comparing the activity of the derivatives to the parent compound, a SAR profile can be established. This profile helps to identify the key chemical features, or pharmacophore, responsible for the compound's activity. researchgate.net For example, SAR studies might reveal that a particular functional group is essential for hydrogen bonding to the target protein, or that increasing the lipophilicity of a certain part of the molecule enhances its cell permeability and, consequently, its activity in cell-based assays. esisresearch.orgmdpi.com This iterative process of synthesis and testing is crucial for optimizing the potency and selectivity of a lead compound.
Investigation of Degradation or Formation Pathways of this compound as an Impurity from Related Compounds
Chemical compounds can degrade under various conditions, and understanding these degradation pathways is important for assessing stability. researchgate.net Forced degradation studies would be performed on this compound, exposing it to harsh conditions such as strong acids, bases, oxidation, heat, and light. researchgate.net The resulting degradation products would be identified using techniques like liquid chromatography-mass spectrometry (LC-MS).
Computational Chemistry and Molecular Modeling Studies of C18h20n2o8s2
Quantum Chemical Calculations on C18H20N2O8S2 Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. wikipedia.orgjseepublisher.com These methods provide a fundamental understanding of a molecule's properties by solving quantum mechanical equations. wikipedia.org For compounds like Ceftibuten, DFT can be used to calculate properties that are crucial for its biological activity. nih.gov
Molecular Docking and Dynamics Simulations of this compound-Biomolecule Interactions and Binding Modes
Molecular docking is a computational technique used to predict how a small molecule, such as Ceftibuten, binds to a macromolecular target, like a protein. researchgate.net This method is crucial for understanding the mechanism of action of drugs and for virtual screening of potential drug candidates. jmir.orgfrontiersin.org
Ceftibuten has been the subject of several molecular docking and molecular dynamics (MD) simulation studies to elucidate its interactions with various biological targets. For example, covalent docking studies have revealed that specific mutations in enzymes like TEM beta-lactamase can surprisingly increase the binding affinity for Ceftibuten. biorxiv.orgplos.org These studies showed that mutations from alanine (B10760859) to bulkier residues like arginine or lysine (B10760008) led to the formation of additional hydrogen bonds and salt bridges with Ceftibuten's negatively charged R-group, enhancing binding. biorxiv.orgnih.gov
MD simulations further confirm the stability of these interactions over time. scispace.com For instance, a 50 ns all-atom MD simulation was used to evaluate the stability of Ceftibuten when bound to the RNA polymerase sigma factor SigA from Streptococcus pneumoniae. frontiersin.org Such simulations provide a dynamic view of the ligand-receptor complex, which is a step beyond the static picture offered by docking alone. unair.ac.id The validation of docking methods is often done by comparing the docked conformation with an experimental structure, with a root mean square deviation (RMSD) of less than 2.0 Å indicating a reliable docking protocol. unair.ac.idfrontiersin.org
The table below summarizes findings from a molecular docking study of Ceftibuten with a mutated TEM beta-lactamase.
| System | Relative Docking Score Increase | Key Interactions | Reference |
| Ceftibuten vs. TEM Ala237Arg | 121% | Salt bridge between Arg237 and the negatively-charged R-group of Ceftibuten. | biorxiv.orgplos.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives and Analogs (for potential biochemical activities)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jipbs.com These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which structural features are important for activity. researchgate.netnih.gov
For β-lactam antibiotics, including cephalosporins like Ceftibuten, QSAR studies have been developed to understand and predict various properties. One study focused on developing QSAR models for the immunotoxicity of β-lactams, suggesting that the shape and electron separation are crucial for the induced adverse response. ljmu.ac.uk Another 3D-QSAR study using the comparative molecular similarity indices analysis (CoMSIA) method was performed on β-lactam antibiotics as substrates for the mammalian H+/peptide cotransporter PEPT1. drugbank.comcapes.gov.br This model had high predictive power and identified key regions for interaction with the transporter. drugbank.com
Furthermore, QSAR models have been developed to predict pharmacokinetic properties, such as the renal clearance of cephalosporins. jipbs.com By identifying key molecular descriptors, these models can guide the design of new derivatives with improved properties. orgchemres.orgcrpsonline.com Multi-target QSAR (mt-QSAR) models have also been developed to predict the activity of drugs against multiple bacterial species with a single model. researchgate.net
De Novo Design of this compound Analogues Based on Computational Insights
De novo design involves the creation of novel molecules with desired properties from scratch, often guided by computational methods. arxiv.org Insights gained from quantum chemical calculations, molecular docking, and QSAR studies on a parent molecule like Ceftibuten can be used to design new analogues with potentially enhanced activity, better binding affinity, or improved pharmacokinetic profiles. europa.eunih.gov
For example, the understanding that a negatively-charged R-group in Ceftibuten forms favorable salt bridges with specific mutated residues in β-lactamases can guide the design of new antibiotics. biorxiv.orgplos.org Computational workflows can identify compounds with similar molecular fingerprints to a lead compound, suggesting scaffolds for new designs. plos.org The design process can be constrained by profiles from analogous protein families to search the sequence space more effectively. plos.org The goal is to create new structures that are thermodynamically stable and have a high affinity for their target. nih.govbakerlab.org Generative AI models are also emerging as powerful tools in this area, capable of sampling novel molecular structures. arxiv.org
Prediction of this compound Stability, Degradation Pathways, and Environmental Partitioning via Computational Methods
Computational methods are increasingly used to predict the stability and degradation of chemical compounds. chemrxiv.org For a pharmaceutical compound like Ceftibuten, understanding its stability is critical for formulation and shelf-life. google.com
Ceftibuten's stability has been noted to be superior to other cephalosporins against hydrolysis by several β-lactamases, a property attributed to the carboxyethylidene moiety at position 7 of its acyl side chain. nih.gov Kinetic studies have shown it to be a poor substrate for certain classes of β-lactamases. nih.gov
The stability of Ceftibuten is also influenced by its physical form. It is most stable as a trihydrate, and dehydration can accelerate its degradation. google.com
Chemical Modification and Derivative Synthesis of C18h20n2o8s2
Synthesis of C18H20N2O8S2 Analogues with Modified Side Chains or Core Heterocycles
The synthesis of analogues is a primary strategy for exploring the structure-activity relationship (SAR) of a lead compound. For a molecule like this compound, which likely possesses a complex core structure, modifications would target both its peripheral side chains and the central heterocyclic system.
Side Chain Modification:
Objective: To enhance target binding, improve metabolic stability, or alter solubility.
Methods: Synthetic strategies often involve the condensation of various acyl chlorides, carboxylic acids, or other electrophilic fragments with a core amine functionality. For instance, benzylidene side chains have been incorporated into oleanolic acid skeletons to enhance biological activity. nih.gov A series of resveratrol (B1683913) analogues were synthesized to identify potent enzyme inhibitors, demonstrating how systematic changes to substituents can dramatically improve potency. nih.gov
Core Heterocycle Modification:
Objective: To fundamentally alter the compound's three-dimensional shape, electronic distribution, and core physicochemical properties.
Methods: This is a more synthetically challenging endeavor, often requiring multi-step total synthesis. Techniques could include ring-closing metathesis, cycloaddition reactions, or the construction of the heterocyclic core from acyclic precursors with embedded modifications. For example, the synthesis of neolignan analogues involves forging a diaryl ether linkage via an Ullman coupling reaction to create the core structure. researchgate.net
A hypothetical research program for this compound might generate a series of analogues as detailed in the table below.
| Analogue ID | Modification Site | Group Introduced | Rationale |
| C18-A01 | Side Chain 1 | 4-Fluorophenyl | Enhance metabolic stability |
| C18-A02 | Side Chain 1 | Pyridyl | Improve aqueous solubility |
| C18-A03 | Core Structure | N-Oxidation | Modulate electronic properties |
| C18-A04 | Side Chain 2 | Thiophene | Bioisosteric replacement |
| C18-A05 | Core Structure | Ring Expansion | Alter conformational geometry |
Strategies for Modulating Physicochemical Properties of this compound Through Chemical Derivatization
Chemical derivatization is employed to fine-tune properties like solubility, lipophilicity, and chemical stability, which are critical for a compound's utility. nih.gov Derivatization is a key technique in analytical chemistry to enhance the suitability of methods, for instance, by improving volatility or chromatographic separation. researchgate.netmdpi.com
Improving Solubility: Introduction of polar functional groups such as hydroxyl (-OH), carboxylic acid (-COOH), or amines (-NH2) can enhance aqueous solubility. This can be achieved by hydrolyzing ester precursors or coupling with polar moieties like amino acids.
Enhancing Stability: Vulnerable functional groups (e.g., esters, lactams) can be protected or replaced with more stable bioisosteres to prevent premature degradation. For example, replacing an ester with an amide can increase hydrolytic stability.
| Property to Modulate | Derivatization Strategy | Example Functional Group | Expected Outcome |
| Increase Aqueous Solubility | Introduce ionizable group | Sulfonic acid (-SO3H) | Better dissolution in water |
| Increase Lipophilicity | Add hydrophobic moiety | tert-Butyl group | Enhanced membrane crossing |
| Improve Metabolic Stability | Steric shielding | gem-Dimethyl group | Block enzymatic attack |
| Enhance Target Binding | Introduce H-bond donor | Hydroxyl group (-OH) | Stronger interaction with receptor |
Development of this compound Conjugates for Biochemical Probing in in vitro Systems
To study the mechanism of action of a compound like this compound, it can be conjugated to reporter molecules. These "probes" allow for visualization and quantification of the compound's interaction with its biological targets.
Fluorescent Probes: The compound can be linked to a fluorophore (e.g., fluorescein, rhodamine) via a chemically stable linker. This allows for tracking the compound's localization within cells using fluorescence microscopy.
Biotinylated Probes: Conjugation with biotin (B1667282) allows for affinity-based pulldown experiments. After incubating the biotinylated compound with cell lysates, streptavidin-coated beads can be used to isolate the compound along with its bound proteins, which can then be identified by mass spectrometry.
Photoaffinity Probes: These conjugates incorporate a photoreactive group (e.g., an azide (B81097) or diazirine). Upon UV irradiation, the probe forms a covalent bond with its target protein, enabling permanent labeling and easier identification.
Investigation of Biotransformation Products of this compound in Controlled Environments
Biotransformation is the metabolic alteration of a compound by living organisms. mdpi.com Understanding these processes is crucial for predicting a compound's in vivo fate. nih.gov Microorganisms like bacteria and fungi are often used as models because their metabolic pathways can mimic those of higher organisms. nih.govwikipedia.org
Microbial Metabolism: A hypothetical study would involve incubating this compound with various microbial cultures (e.g., Aspergillus niger, Cunninghamella elegans). libretexts.orgnih.govnih.gov The microorganisms catalyze a range of reactions, including hydroxylation, oxidation, demethylation, and hydrolysis. mdpi.com For example, studies on flavonoids have shown that fungi can introduce hydroxyl groups and attach sugar moieties (glycosylation). mdpi.com
Hydrolytic Degradation: The stability of the compound would be tested in aqueous buffers at different pH values (e.g., pH 2, 7.4, 9) to simulate conditions in the stomach, blood, and intestines. This helps identify hydrolytically labile bonds, such as esters or lactams.
The resulting metabolites and degradation products are isolated using chromatography (HPLC) and their structures are determined by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
| Biotransformation Reaction | Catalyzing System | Potential Product | Analytical Method |
| Hydroxylation | Fungal Culture (A. niger) | C18H20N2O9S2 | LC-MS, NMR |
| Ester Hydrolysis | Acidic Buffer (pH 2) | C16H18N2O7S2 | HPLC, MS |
| N-Oxidation | Microbial Culture | C18H20N2O9S2 | LC-MS/MS |
| Sulfoxidation | Microbial Culture | C18H20N2O9S2 | HPLC, NMR |
Design and Synthesis of Labeled this compound for Tracing and Mechanistic Studies
Isotopic labeling is essential for quantitative analysis and for tracing the compound's journey through a biological system.
Stable Isotope Labeling: Incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) creates a heavier version of the compound. This labeled analogue serves as an ideal internal standard for quantitative mass spectrometry assays, as it behaves identically to the unlabeled compound during sample preparation and analysis. The synthesis often involves starting with a commercially available labeled precursor.
Radioisotope Labeling: For highly sensitive detection, radioactive isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) are used. For PET imaging applications, short-lived positron emitters like fluorine-18 (B77423) (¹⁸F) are incorporated. nih.gov The synthesis of ¹⁸F-labeled compounds often involves a late-stage nucleophilic substitution reaction on a suitable precursor molecule. nih.govresearchgate.net
The choice of label depends on the application: stable isotopes for quantitative bioanalysis and radioactive isotopes for distribution studies and in vivo imaging.
Analytical Chemistry Methodologies for C18h20n2o8s2
Chromatographic Techniques for C18H20N2O8S2 Quantification, Purity Profiling, and Impurity Identification
High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent technique for the analysis of this compound. Specifically, reverse-phase HPLC (RP-HPLC) methods are widely utilized for quantification and purity assessment in bulk and formulated samples. researchgate.netresearchgate.net These methods are valued for their simplicity, accuracy, and sensitivity. researchgate.net
Developed methods are capable of separating this compound (the cis-isomer) from its primary metabolite, the trans-isomer. nih.gov The validation of these HPLC methods is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure parameters like accuracy, precision, specificity, and robustness are met. researchgate.netresearchgate.net
Several RP-HPLC methods have been established, employing C18 columns and UV detection. The choice of mobile phase, flow rate, and detection wavelength is optimized to achieve efficient separation and sensitive detection. For instance, a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (pH 6.8) at a 10:90 v/v ratio with a flow rate of 1.0 ml/min and detection at 262 nm has proven effective, yielding a retention time of approximately 8.3 minutes. researchgate.netresearchgate.net Another method utilizes a mobile phase of 0.05 mol/L phosphate (B84403) buffer solution (pH 7.0) and acetonitrile (98:2) with detection at 263 nm. researchgate.net For biological fluid analysis, detection is often performed at 254 nm. nih.gov
Below is a comparative table of various HPLC methods developed for this compound analysis.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
|---|---|---|---|---|
| Column | YMC ODS-A C18 (150mm x 4.6mm), 5 µm | Capcell Pak C18 UG120 (250mm x 4.6mm), 5 µm | Hypersil BDS C18 (20cm x 4.6mm), 5 µm | Reverse-phase column |
| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (pH 6.8) (10:90 v/v) | Acetonitrile : 50 mM Ammonium Acetate (5:95 v/v) | Acetonitrile : 0.05 mol/L Phosphate Buffer (pH 7.0) (2:98 v/v) | Not specified |
| Flow Rate | 1.0 mL/min | Not specified | 1.0 mL/min | Not specified |
| Detection Wavelength | 262 nm | 262 nm | 263 nm | 254 nm |
| Linearity Range | 0.05–0.15 mg/mL | 0.5–30 µg/mL | 50–500 mg/L | 0.1–50 µg/mL (plasma) |
| Retention Time | 8.3 min | Not specified | Not specified | Not specified |
| Reference | researchgate.net | researchgate.net | researchgate.net | nih.gov |
Spectrophotometric and Spectrofluorimetric Methods for this compound Determination in Chemical Matrices
Spectrophotometric methods offer a simple and cost-effective alternative to chromatography for the quantification of this compound. researchgate.netsemanticscholar.org These methods are typically based on colorimetric reactions where the analyte reacts with a specific reagent to produce a colored chromogen, which can then be measured.
One prominent method involves the reaction of this compound with Folin-Ciocalteu (F-C) reagent in an alkaline medium. researchgate.netsemanticscholar.org This reaction is based on the reduction of the phospho-molybdo-tungstic mixed acids in the F-C reagent by the compound, resulting in the formation of a stable blue-colored product. semanticscholar.org The resulting chromogen exhibits maximum absorbance (λmax) at 798 nm and follows Beer's law over a concentration range of 10-50 mcg/mL. researchgate.netsemanticscholar.org
Other developed spectrophotometric techniques utilize different chromogenic reagents. For example, methods based on the reaction with ferric chloride in combination with either 1,10-phenanthroline (B135089) or 2,2'-bipyridyl have been reported. researchgate.net These reactions form blood-red colored chromogens with distinct absorption maxima, allowing for quantification. researchgate.net
The table below summarizes key parameters of these spectrophotometric methods.
| Method | Reagent(s) | λmax (nm) | Linearity Range (mcg/mL) | Reference |
|---|---|---|---|---|
| Method A | Folin-Ciocalteu (F-C) Reagent & Sodium Hydroxide | 798 | 10–50 | semanticscholar.org |
| Method B | Ferric Chloride & 1,10-Phenanthroline | 510 | 0.125–2.5 | researchgate.net |
| Method C | Ferric Chloride & 2,2'-Bipyridyl | 320 | 0.065–2.0 | researchgate.net |
While spectrophotometric methods are well-documented, specific spectrofluorimetric methods for the determination of this compound are not extensively reported in the surveyed literature.
Electrochemical Sensors and Biosensors for this compound Detection and Monitoring
Electrochemical sensors and biosensors represent a rapidly advancing field for the detection of antibiotics, including the cephalosporin (B10832234) class to which this compound belongs. electrochemsci.org These devices offer advantages such as high sensitivity, rapid response, portability, and the potential for real-time monitoring. mdpi.commdpi.com General analytical methods for cephalosporins include voltammetric and polarographic techniques. researchgate.net
The core of an electrochemical sensor is a transducer that converts the chemical interaction between the analyte and the electrode into a measurable electrical signal (e.g., current, potential, impedance). nih.govresearchgate.net Various electrochemical techniques can be employed, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS). mdpi.com
For enhanced selectivity and sensitivity, electrode surfaces are often modified. Biosensors for cephalosporins have been developed using molecularly imprinted polymers (MIPs) that create specific recognition sites for the target molecule. electrochemsci.org For instance, a molecularly imprinted biosensor for cefotaxime (B1668864) demonstrated a linear detection range from 3.9 nM to 8.9 μM with a detection limit of 0.1 nM. electrochemsci.org While specific sensors for this compound are not detailed in the available literature, these established principles and technologies for other cephalosporins demonstrate the high potential for developing dedicated sensors for its detection and monitoring in various matrices.
Advanced Mass Spectrometry-Based Approaches for this compound and its Degradation Products
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification and quantification of this compound and for the structural elucidation of its degradation products. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites and degradants. researchgate.net
Techniques like ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are used for the sensitive analysis of antibiotics in complex matrices such as environmental water samples. mdpi.com In these methods, the parent compound is first separated by chromatography and then ionized, typically using electrospray ionization (ESI). The resulting protonated or deprotonated molecule is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity.
Forced degradation studies under acidic, alkaline, oxidative, photolytic, and thermolytic conditions are performed to generate potential degradation products. mdpi.com Subsequent analysis by LC-MS/MS allows for the separation and identification of these products by analyzing their fragmentation patterns, providing critical information for stability-indicating methods. mdpi.com Although detailed fragmentation pathways for this compound are not specified in the reviewed literature, the approaches used for other β-lactams, such as ceftobiprole, serve as a direct template for such investigations. mdpi.com
Sample Preparation Strategies for this compound Analysis in Diverse Non-Clinical Matrices
Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte before instrumental analysis, particularly in complex matrices like reaction mixtures or environmental samples. The strategy employed depends on the nature of the matrix and the analytical technique to be used.
For aqueous samples such as reaction mixtures or environmental water, Solid-Phase Extraction (SPE) is a widely used and effective technique for sample clean-up and pre-concentration of antibiotics. mdpi.comnih.gov The general steps for an SPE procedure are outlined below.
| Step | Description | Typical Reagents |
|---|---|---|
| Conditioning | The sorbent is prepared by passing solvents through it to wet the packing material and create an environment suitable for analyte adsorption. | Methanol, followed by Water |
| Sample Loading | The sample (often with pH adjusted) is passed through the cartridge. The analyte and some impurities are retained on the sorbent. | Aqueous sample solution |
| Washing | A solvent that will remove weakly bound impurities but not the analyte of interest is passed through the cartridge. | Water, dilute acid/base, or a weak organic solvent |
| Elution | A strong solvent is used to disrupt the analyte-sorbent interaction and elute the analyte from the cartridge for collection. | Methanol, Acetonitrile, or mixtures with modifiers |
In the context of process chemistry, simple dilution with the mobile phase may be sufficient for analyzing reaction mixtures if the concentration of this compound is high and the matrix is relatively clean. For more complex mixtures, Liquid-Liquid Extraction (LLE) could be employed to separate the compound based on its solubility in two immiscible liquid phases. Protein precipitation, using reagents like acetonitrile, is a common strategy when dealing with matrices containing proteins, although this is more typical in clinical analysis. nih.govresearchgate.net
Biochemical and Molecular Interactions of C18h20n2o8s2 with Biological Systems Non Clinical
Investigation of C18H20N2O8S2 Effects on Cell-Free Biochemical Pathways and Enzyme Systems
The primary biochemical effect of this compound is the inhibition of bacterial cell wall synthesis. patsnap.compfizer.com This action is achieved by targeting and binding to essential enzymes known as penicillin-binding proteins (PBPs). patsnap.comdrugbank.com PBPs, such as carboxypeptidases, endopeptidases, and transpeptidases, are crucial for the final steps of peptidoglycan synthesis, the polymer that provides structural integrity to the bacterial cell wall. wikipedia.orgdrugbank.com
The this compound molecule, containing a characteristic beta-lactam ring, mimics the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. patsnap.com This mimicry allows it to bind to the active site of PBPs, leading to the formation of a stable, inactive acyl-enzyme complex. This irreversible binding prevents the enzymes from carrying out their function of cross-linking the peptidoglycan chains, thereby disrupting cell wall construction. wikipedia.orgpatsnap.com
In cell-free systems, the binding affinity of this compound to different PBPs has been quantified. For instance, in Escherichia coli, it demonstrates a significant affinity for both PBP2 and PBP3. nih.govresearchgate.net Studies have also compared its activity to other beta-lactam antibiotics, noting differences in affinity for specific PBPs. In Streptococcus pyogenes, for example, this compound showed a much lower affinity for PBP4 compared to penicillin, but a significantly higher avidity for PBPs 2 and 3, which may contribute to its superior in vitro activity against this organism. oup.com
The interaction can be quantified by the concentration required to inhibit 50% of radiolabeled penicillin binding (IC50).
**Table 1: Comparative IC50 Values for PBP Inhibition in *S. pyogenes***
| Penicillin-Binding Protein (PBP) | This compound IC50 (µg/mL) | Penicillin IC50 (µg/mL) |
|---|---|---|
| PBP 1 | 0.02 | 0.01 |
| PBP 2 | 0.01 | 0.04 |
| PBP 3 | 0.02 | 0.04 |
| PBP 4 | >4.0 | 0.02 |
This table is generated based on comparative data suggesting this compound has a much lower affinity for PBP 4 and higher affinity for PBPs 2 and 3 compared to penicillin in S. pyogenes. oup.com
Molecular Responses of Model Prokaryotic and Eukaryotic Organisms to this compound Exposure at the Omics Level
Exposure of microorganisms to this compound triggers a cascade of molecular responses that can be analyzed using 'omics' technologies (e.g., transcriptomics, proteomics). While specific omics-level data for this compound is not extensively detailed in the provided search results, the known mechanism of action allows for inferred responses.
In prokaryotes such as E. coli, the inhibition of cell wall synthesis would predictably lead to the upregulation of genes involved in cell wall stress response pathways. Proteomic analysis would likely reveal changes in the expression levels of PBPs, cell wall synthesis enzymes, and proteins involved in cell division and morphology.
In non-mammalian eukaryotic organisms, the effects are less direct as they lack peptidoglycan cell walls. However, studies on eukaryotic cell lines, such as Vero cells, have investigated the cytotoxic effects of this compound and its photodegradation products. These studies found that the compound and its byproducts were not cytotoxic to this cell line. rsc.org Research on human bone cells showed that at very high concentrations (above 15,000 mg/l), this compound exhibited cytotoxic effects, and at lower concentrations (above 250-500 mg/l), it could negatively affect cell viability and mineralization over longer incubation periods. nih.gov Such studies indicate that at a molecular level, high concentrations might interfere with fundamental eukaryotic cellular processes, which could be further elucidated by transcriptomic or proteomic analyses.
Enzyme-Mediated Transformation or Detoxification Pathways of this compound in Microbial Systems
The primary mechanism of microbial resistance and detoxification against this compound involves enzymatic degradation. The most significant enzymes in this process are beta-lactamases. pfizer.comdrugbank.com These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. drugbank.com
This compound is noted for its stability against many common beta-lactamases, including penicillinases and some cephalosporinases. pfizer.comdrugbank.com However, the emergence and spread of extended-spectrum beta-lactamases (ESBLs) in Gram-negative bacteria present a significant challenge, as these enzymes can effectively hydrolyze third-generation cephalosporins like this compound.
In addition to enzymatic degradation, other resistance mechanisms include the alteration of the target PBPs, which reduces the binding affinity of the drug, and decreased permeability of the bacterial outer membrane, which limits the drug's access to its targets. pfizer.comdrugbank.com
Impact of this compound on Fundamental Cellular Processes in non-mammalian models
The most profound impact of this compound in prokaryotic models is the disruption of cell wall synthesis. pfizer.compediatriconcall.com This inhibition leads to the formation of defective cell walls that cannot withstand the internal osmotic pressure, ultimately causing cell lysis and death. patsnap.com The morphological consequences of this action are observable; for example, inhibition of PBP2 leads to the formation of spherical cells, while inhibition of PBP3 results in filamentous cells. researchgate.net
Beyond cell wall synthesis, the effects on other fundamental processes like DNA replication and protein synthesis are generally considered secondary consequences of the primary mechanism and the ensuing cellular stress and death cascade. However, some research has explored the compound's impact on other bacterial systems. For instance, at sub-inhibitory concentrations, this compound has been shown to act as a quorum sensing inhibitor in Pseudomonas aeruginosa. nih.gov This activity can suppress the expression of virulence factors and reduce biofilm formation without directly killing the bacteria, indicating an impact on cellular communication and regulatory networks. nih.gov
Table 2: Effect of Sub-MIC of this compound on P. aeruginosa Biofilm Formation
| Strain | Concentration | Biofilm Suppression |
|---|---|---|
| PA14 | 1/2 MIC | 35% |
| PAO1 | 1/2 MIC | 34% |
| Pn11 | 1/2 MIC | 34% |
| Pn13 | 1/2 MIC | 60% |
| Pn15 | 1/2 MIC | 64% |
Data derived from a study on the quorum sensing inhibitory activity of this compound. nih.gov
Elucidation of Molecular Mechanisms for Any Observed Biological Activity or Toxicity of this compound in Model Systems
The molecular mechanism for the primary biological activity of this compound is well-established. It acts as a bactericidal agent by selectively and irreversibly inhibiting bacterial transpeptidases, also known as penicillin-binding proteins (PBPs). wikipedia.org
Mechanism of Inhibition:
Structural Mimicry : The beta-lactam ring structure of this compound mimics the D-alanyl-D-alanine terminal of the peptidoglycan precursor strands in the bacterial cell wall. patsnap.com
Active Site Binding : This structural similarity allows the molecule to enter and bind to the active site of PBPs. drugbank.com
Acylation : A nucleophilic attack by a serine residue in the PBP active site opens the strained beta-lactam ring, forming a covalent acyl-enzyme intermediate.
Enzyme Inactivation : This complex is highly stable and effectively deactivates the enzyme, preventing it from catalyzing the final cross-linking step in peptidoglycan synthesis. nih.gov
The toxicity to bacteria is a direct result of this inhibition. The weakened cell wall cannot maintain its structural integrity, leading to cell lysis and death. patsnap.com
Molecular modeling studies have further elucidated the specifics of this interaction. For example, in PBP2 from Neisseria gonorrhoeae, the carboxyl group of this compound interacts with specific amino acid residues like Thr498 and Ser362. nih.gov Mutations in these or nearby residues, such as the G545S substitution, can alter the hydrogen bond network, shift the antibiotic's position in the binding pocket, and reduce the efficiency of the acylation reaction, leading to resistance. nih.gov
The mechanism for its activity as a quorum sensing inhibitor in P. aeruginosa is thought to involve interaction with regulatory receptors like LasR and PqsR, potentially displacing the natural signaling ligands and disrupting the communication cascade that controls virulence. nih.gov
Environmental Fate and Degradation Studies of C18h20n2o8s2
Photodegradation Pathways and Kinetics of Cefsulodin in Aqueous Environments Under Simulated Conditions
The kinetics of photodegradation for cephalosporins can be influenced by various factors, including pH, the presence of organic matter, and the intensity of light. nih.gov For instance, the photocatalytic degradation of cephalexin (B21000) using TiO2 nanoparticles follows distinct rate constants and is influenced by the initial concentration of the antibiotic and the pH of the solution. ui.ac.id
Table 1: General Photodegradation Pathways for Related Cephalosporin (B10832234) Antibiotics
| Degradation Pathway | Description |
|---|---|
| β-Lactam Ring Opening | The primary and most critical step in the degradation of cephalosporins, leading to loss of antibacterial activity. |
| Hydroxylation | Introduction of hydroxyl (-OH) groups onto the molecule. |
| Decarboxylation | Removal of a carboxyl (-COOH) group. |
| Demethylation | Removal of a methyl (-CH3) group. |
Note: This table is based on data for other cephalosporins, like cephalexin, and represents potential pathways for Cefsulodin in the absence of specific data.
Microbial Degradation and Biotransformation of Cefsulodin in Soil and Water Systems
The role of microorganisms in the degradation and transformation of antibiotics is a critical aspect of their environmental fate. frontiersin.org Cefsulodin has been shown to be poorly hydrolyzed by most chromosomal β-lactamases, which suggests a degree of resistance to certain bacterial degradation mechanisms. nih.gov However, it can be slowly hydrolyzed by some plasmid-mediated β-lactamases. nih.gov
While specific studies detailing the microbial degradation pathways and biotransformation of Cefsulodin in complex environmental matrices like soil and water are limited, research on other cephalosporins, such as cephalexin, has identified bacterial strains capable of its degradation. nih.gov For example, strains of Rhizobium sp. and Klebsiella sp. isolated from activated sludge have been shown to degrade over 99% of cephalexin within 12 hours under optimal conditions (30°C and pH 6.5-7). nih.gov The primary mechanism of microbial degradation often involves the enzymatic cleavage of the β-lactam ring, rendering the antibiotic inactive. frontiersin.orgmedcraveonline.com Biotransformation can lead to a variety of metabolites, which may have different environmental behaviors and toxicities compared to the parent compound. frontiersin.orgmedcraveonline.com
Table 2: Factors Influencing Microbial Degradation of Antibiotics in Soil
| Factor | Influence on Degradation |
|---|---|
| Microbial Population | The presence of specific microbial species with the necessary enzymes is crucial for degradation. |
| Soil Properties | Organic matter content, pH, moisture, and temperature can all affect microbial activity and thus degradation rates. frontiersin.org |
| Antibiotic Properties | The chemical structure and concentration of the antibiotic can influence its susceptibility to microbial attack. |
Note: This table presents general factors influencing antibiotic degradation in soil and is not specific to Cefsulodin.
Hydrolytic Stability and Degradation Kinetics of Cefsulodin Under Varying pH and Temperature Conditions
Hydrolysis is a key abiotic degradation process for β-lactam antibiotics in aqueous environments. The stability of Cefsulodin in aqueous solutions is significantly dependent on pH. nih.gov Studies have shown that the optimal pH range for Cefsulodin stability is between 3.2 and 5.7. nih.gov Compared to other cephalosporins like cefoxitin, Cefsulodin is more stable in acidic conditions and less stable in alkaline conditions. nih.gov
The degradation of β-lactam antibiotics, including cephalosporins, generally follows pseudo-first-order kinetics. nih.govnih.gov The rate of hydrolysis is influenced by temperature, with higher temperatures leading to faster degradation. nih.gov For instance, in a study on other β-lactam antibiotics, a 10°C increase in temperature resulted in a 2.5- to 3.9-fold increase in the hydrolysis rate. wsu.edu In 5% dextrose and 0.9% sodium chloride injections, Cefsulodin (at least 90% potent) was found to be stable for approximately 1 day at 24°C, 17 days at 5°C, and at least 60 days at -10°C. nih.gov
Table 3: Stability of Cefsulodin in Intravenous Solutions at Various Temperatures
| Solution | Temperature (°C) | Stability (Time to 90% Potency) |
|---|---|---|
| 5% Dextrose | 24 | ~1 day |
| 5% Dextrose | 5 | ~17 days |
| 5% Dextrose | -10 | ≥60 days |
| 0.9% Sodium Chloride | 24 | ~1 day |
| 0.9% Sodium Chloride | 5 | ~17 days |
| 0.9% Sodium Chloride | -10 | ≥60 days |
Source: Adapted from Das Gupta & Stewart, 1984. nih.gov
Adsorption, Sorption, and Leaching Behavior of Cefsulodin in Diverse Environmental Matrices (e.g., soil, sediment, wastewater)
The mobility of antibiotics in the environment is largely governed by their adsorption and sorption behavior in soil, sediment, and wastewater sludge. d-nb.inforesearchgate.net Specific data on the adsorption, sorption, and leaching of Cefsulodin is not extensively documented. However, studies on other cephalosporins, such as cefdinir, and other classes of antibiotics provide a framework for understanding the potential behavior of Cefsulodin. nih.gov
The sorption of antibiotics in soil is influenced by soil properties like organic matter content, pH, and clay content, as well as the physicochemical properties of the antibiotic itself. nih.govmdpi.com For many antibiotics, a positive correlation is observed between sorption affinity and the amount of organic matter in the soil. nih.gov The pH of the soil can affect the ionization state of the antibiotic, which in turn influences its interaction with soil particles. nih.gov For example, sulfonamides, another class of antibiotics, tend to show higher sorption at lower pH values. researchgate.net The mobility of a compound in soil, and therefore its leaching potential, is inversely related to its sorption coefficient (Kd or Koc). d-nb.info
Table 4: Factors Affecting the Sorption of Antibiotics in Soil
| Soil/Sediment Property | Effect on Sorption |
|---|---|
| Organic Matter Content | Generally, higher organic matter leads to increased sorption. nih.gov |
| pH | Affects the speciation of the antibiotic and the surface charge of soil particles, thereby influencing electrostatic interactions. nih.gov |
| Clay Content and Type | Clay minerals can provide surfaces for adsorption. mdpi.com |
| Cation Exchange Capacity (CEC) | Higher CEC can lead to increased sorption of positively charged antibiotic species. mdpi.com |
Note: This table outlines general principles of antibiotic sorption in soil and is not based on specific data for Cefsulodin.
Detection, Quantification, and Environmental Monitoring of Cefsulodin in Water Treatment Systems and Natural Environments
Reliable analytical methods are essential for monitoring the presence and concentration of Cefsulodin in environmental samples. High-performance liquid chromatography (HPLC) is a commonly used technique for the determination of Cefsulodin. nih.govnih.govnih.gov An HPLC method has been developed for the detection of Cefsulodin in biological fluids, with a limit of detectability of 1 microgram/ml. nih.gov Another HPLC method for detecting residual Cefsulodin on surfaces has a detection limit of 0.1 microgram/ml. nih.gov
While these methods are established for clinical and quality control purposes, their direct application to complex environmental matrices like wastewater and surface water may require modifications, such as solid-phase extraction (SPE) for sample cleanup and preconcentration. rsc.orgresearchgate.net The monitoring of other cephalosporins in the aquatic environment has been successfully achieved using techniques like SPE coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. bohrium.com The detection of various cephalosporins in wastewater treatment plant effluents and surface waters at concentrations ranging from nanograms to micrograms per liter highlights the importance of environmental monitoring for this class of antibiotics. bohrium.comnih.govnih.gov
Table 5: Analytical Methods for the Detection of Cephalosporins
| Analytical Technique | Matrix | Detection Limit |
|---|---|---|
| HPLC-UV | Biological Fluids (Plasma, Urine) | 1 µg/mL nih.gov |
| HPLC-UV | Surfaces | 0.1 µg/mL nih.gov |
| SPE-CZE-DAD | Environmental Waters (for other cephalosporins) | 0.1 - 0.3 µg/L rsc.org |
| LC-MS/MS | Aquatic Environment (for other cephalosporins) | 8 x 10⁻⁴ - 7.11 x 10⁻² ng/mL bohrium.com |
Note: This table includes data for Cefsulodin where available and for other cephalosporins to indicate the capabilities of current analytical methods for environmental monitoring.
Future Directions and Emerging Research Avenues for C18h20n2o8s2
Integration of Artificial Intelligence and Machine Learning in C18H20N2O8S2 Synthesis Prediction, Activity Prediction, and Degradation Modeling
Activity Prediction: Machine learning offers a rapid method for predicting the potential biological activities of this compound based on its structure. stanford.edunih.gov By calculating molecular descriptors, ML models can correlate structural features with biological functions. acs.org Deep learning approaches, including convolutional neural networks (CNNs) and graph neural networks (GNNs), can process molecular structures to predict interactions with biological targets, screen for off-target effects, and accelerate the identification of new therapeutic applications. stanford.edu These computational techniques have the potential to significantly accelerate the drug discovery process by prioritizing compounds for physical screening. stanford.edu
Degradation Modeling: Understanding the environmental fate and stability of this compound is crucial. Machine learning models can be developed to predict the compound's biodegradability and degradation pathways. mdpi.com By training algorithms on data from known compounds, it is possible to forecast the behavior of new molecules under various environmental conditions. nih.gov This predictive capability is vital for assessing the environmental impact and persistence of the compound. mdpi.com Such models can also be applied to predict the degradation and lifespan of catalysts or other materials where this compound might be used. pnnl.gov
Table 1: Potential AI and ML Applications for this compound Research
| Application Area | AI/ML Technique | Potential Outcome for this compound | Key Benefit |
|---|---|---|---|
| Synthesis Prediction | Retrosynthetic Analysis (e.g., AiZynthFinder) | Identification of novel and efficient synthetic pathways from simple precursors. acs.org | Reduces experimental trial-and-error, saving time and resources. mindmapai.app |
| Activity Prediction | Deep Neural Networks (DNNs), Graph Neural Networks (GNNs) | Prediction of potential biological targets and pharmacological activities. | Accelerates drug discovery and repurposing efforts. acs.org |
| Degradation Modeling | Inductive Machine Learning, Generative Models | Forecasting of environmental persistence and breakdown products. mdpi.comresearchgate.net | Enables proactive assessment of environmental impact and stability. |
Exploration of Novel Biochemical and Biological Activities for this compound Beyond its Role as an Impurity
Beyond its potential characterization as a process impurity, the unique structure of this compound could be leveraged for novel biochemical applications. A key area of future research is its potential use as a chemical probe to investigate enzymatic pathways and cellular targets in non-clinical settings.
Activity-based protein profiling (ABPP) utilizes chemical probes to assess enzyme functions directly within complex biological systems. nih.gov Probes can be designed with reactive groups that covalently bind to the active sites of specific enzyme classes. nih.govhsulab.com The this compound scaffold could be functionalized to create tailored, activity-based probes (ABPs). hsulab.com Such probes would consist of a reactive group for binding to an enzyme's active site and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and identification. nih.gov By developing probes with high selectivity, researchers could study the function of individual enzymes in living systems, including those that are difficult to analyze with standard methods. hsulab.com For example, quenched fluorescent probes that only emit a signal upon binding to a target enzyme could be used to image enzymatic activity in real-time. nih.gov
This approach would allow for the functional annotation of uncharacterized enzymes and provide insights into metabolic networks that are rewired in various physiological and pathological states. nih.gov
Nanotechnology Applications for this compound Detection, Environmental Remediation, or Controlled Release for Research Purposes
Detection: Nanomaterials offer a platform for developing highly sensitive and selective sensors for the detection of organic compounds like this compound. nih.govscielo.br Nanosensors can be designed using materials such as carbon nanotubes, gold nanoparticles, or quantum dots, which have unique optical and electronic properties. scielo.br The high surface-area-to-volume ratio of these materials enhances their interaction with target molecules, enabling detection at very low concentrations. njit.edu For instance, functionalized nanoparticles could be integrated into sensor arrays for cost-effective and rapid environmental monitoring. njit.edu
Environmental Remediation: Nanotechnology presents promising strategies for the remediation of environments contaminated with chemical compounds. frontiersin.org Nanomaterials like nanoscale zero-valent iron (nZVI) or titanium dioxide (TiO2) can be used to degrade persistent organic pollutants. nih.govcluin.org These nanoparticles have high reactivity due to their large surface area, allowing them to effectively neutralize contaminants through chemical reactions. nih.gov For this compound, engineered nanomaterials could be deployed for in situ remediation of soil or water, offering a more efficient and less costly alternative to conventional cleanup methods. frontiersin.org
Controlled Release: For research purposes, encapsulating this compound within nanoparticles could enable its controlled and targeted delivery. wikipedia.org Polymeric nanoparticles can be tailor-made to release their cargo in response to specific stimuli, such as changes in pH or temperature. nih.govnih.gov This technology would be invaluable for studies requiring the precise application of the compound to cellular or subcellular targets, protecting it from degradation and allowing for sustained release over time. nih.gov
This compound in Multi-Component Chemical Systems: Investigation of Synergistic or Antagonistic Interactions with Other Compounds at a Molecular Level
In real-world biological and environmental systems, chemicals rarely exist in isolation. Future research should investigate the behavior of this compound within multi-component mixtures to understand potential synergistic or antagonistic interactions. arxiv.orgprojecteuclid.org Synergistic interactions occur when the combined effect of two or more compounds is greater than the sum of their individual effects, while antagonism describes a weaker-than-expected effect. core.ac.uk
These interactions are critical in toxicology and environmental science, as "cocktail effects" can significantly alter the biological activity of a compound. nih.gov For example, other chemicals could interfere with the metabolic degradation of this compound, enhancing its effect. nih.gov Advanced modeling techniques, such as Bayesian approaches, can be used to decompose the effects of a chemical mixture into main effects and pairwise interactions, allowing for the explicit detection of synergy and antagonism. projecteuclid.orgarxiv.org Experimental studies could explore how the presence of this compound influences the activity of other known bioactive molecules at a molecular level, providing crucial data for risk assessment and understanding its broader impact.
Advanced Spectroscopic and Microscopic Techniques for in situ Monitoring of this compound Interactions and Transformations in Complex Matrices
Spectroscopic Techniques: To understand the dynamic behavior of this compound, in situ monitoring techniques are essential. Advanced spectroscopic methods can provide real-time information on the compound's transformations and interactions. Infrared (IR) spectroscopy, particularly Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy, is effective for monitoring chemical changes at surfaces and in solution. acs.orgnih.gov Terahertz (THz) rotational spectroscopy offers a powerful way to monitor gas-phase reactions with absolute recognition sensitivity, capable of distinguishing between different molecules and their isotopes in real time. acs.org These non-invasive techniques allow researchers to observe catalytic processes, degradation phenomena, and the formation of intermediates as they occur. acs.orgfrontiersin.org
Microscopic Techniques: Advanced microscopy can visualize the interactions of this compound at the nanoscale. Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) and Single-Molecule Localization Microscopy (SMLM), can overcome the diffraction limit of light, enabling the visualization of molecular dynamics with unprecedented detail. researchgate.netbiocompare.com Techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) can be used to study protein-protein interactions and other dynamic cellular processes, providing information about the molecular environment of a fluorescently tagged version of this compound. nih.gov Atomic Force Microscopy (AFM) can provide 3D surface images and characterize the nanomechanical properties of interactions between this compound and biological samples like living cells without the need for labeling. biocompare.comnih.gov
Table 2: Advanced Monitoring Techniques for this compound Studies
| Technique Type | Specific Method | Potential Application for this compound | Information Gained |
|---|---|---|---|
| Spectroscopy | In-situ ATR-FTIR | Real-time monitoring of surface reactions or transformations in solution. nih.gov | Kinetics, reaction intermediates, degradation pathways. |
| Terahertz (THz) Rotational Spectroscopy | Monitoring gas-phase reactions involving the compound or its precursors. acs.org | Unambiguous identification of reactants and products in real time. | |
| Microscopy | Super-Resolution Microscopy (e.g., STED, STORM) | Visualizing the subcellular localization and interactions of a fluorescently-labeled this compound derivative. researchgate.net | High-resolution spatial distribution and dynamic behavior in cells. |
| Fluorescence Lifetime Imaging (FLIM) | Studying interactions with cellular components (e.g., proteins) in living cells. nih.gov | Confirmation of molecular interactions and environmental changes. | |
| Atomic Force Microscopy (AFM) | Imaging interactions with surfaces or biological membranes at the nanoscale. biocompare.com | Topographical data and nanomechanical properties of interactions. |
Compound Names Mentioned
| Formula | IUPAC Name / Common Name |
| This compound | (2S)-2-(5-methylfuran-2-yl)-3-[2-[(2S)-2-(5-methylfuran-2-yl)-1,1,4-trioxo-1,3-thiazolidin-3-yl]ethyl]-1,1-dioxo-1,3-thiazolidin-4-one |
| TiO2 | Titanium dioxide |
| - | Biotin |
| - | 5'-bromodeoxyuridine |
| - | Hoechst 33342 |
Q & A
Q. What approaches can reconcile conflicting reports on the biological activity or environmental impact of C₁₈H₂₀N₂O₈S₂?
- Methodological Answer : Perform dose-response studies to validate bioactivity thresholds (e.g., IC₅₀ values). Compare environmental fate data (e.g., biodegradation rates) across different ecosystems using standardized OECD guidelines. Apply contradiction analysis frameworks (e.g., TRIZ) to identify root causes of discrepancies, such as variability in assay protocols or sample contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
